molecular formula C8H9ClN2O2 B1599826 2-Chloro-N-methoxy-N-methylnicotinamide CAS No. 488149-34-4

2-Chloro-N-methoxy-N-methylnicotinamide

Cat. No. B1599826
Key on ui cas rn: 488149-34-4
M. Wt: 200.62 g/mol
InChI Key: KGZJITSOJPZKSG-UHFFFAOYSA-N
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Patent
US09193721B2

Procedure details

2-Chloronicotinoyl chloride (36 g, 0.20 mol) was dissolved in tetrahydrofuran (290 mL) and separately N,O-dimethylhydroxylamine hydrochloride (48 g, 0.49 mol) was stirred in 290 mL saturated bicarbonate solution until the degassing subsided. Then the bicarbonate solution was added to the acid chloride solution and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was extracted with ethyl acetate (2×), dried over sodium sulfate, filtered and evaporated to give the desired product (34 g, 83%). LCMS for C8H10ClN2O2 (M+H)+: m/z=201.0. Found: 200.9.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
290 mL
Type
solvent
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].Cl.[CH3:12][NH:13][O:14][CH3:15]>O1CCCC1.C(=O)(O)[O-]>[Cl:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([N:13]([O:14][CH3:15])[CH3:12])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=N1
Name
Quantity
290 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
48 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
290 mL
Type
solvent
Smiles
C([O-])(O)=O
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=O)N(C)OC)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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